molecular formula C4H9O4PS B13739197 dimethoxyphosphinothioyl acetate CAS No. 3348-64-9

dimethoxyphosphinothioyl acetate

Cat. No.: B13739197
CAS No.: 3348-64-9
M. Wt: 184.15 g/mol
InChI Key: FXEUYNAEAGTUKO-UHFFFAOYSA-N
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Description

Dimethoxyphosphinothioyl acetate is an organophosphorus compound with the chemical formula C5H11O4PS2. It is known for its applications in various chemical reactions and industrial processes. This compound is characterized by the presence of both phosphinothioyl and acetate functional groups, which contribute to its unique chemical properties.

Preparation Methods

Dimethoxyphosphinothioyl acetate can be synthesized through several methods. One common synthetic route involves the reaction of dimethyl phosphorodithioate with methyl chloroacetate. The reaction typically occurs in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction conditions often include moderate temperatures and controlled pH levels to ensure high yield and purity of the product.

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and scalability. The use of catalysts and advanced purification techniques can further enhance the production process, ensuring consistent quality and minimizing by-products.

Chemical Reactions Analysis

Dimethoxyphosphinothioyl acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form phosphine oxides, which are valuable intermediates in organic synthesis.

    Reduction: Reduction reactions can convert this compound into phosphine derivatives, which have applications in catalysis and material science.

    Substitution: The acetate group can be substituted with other functional groups, leading to the formation of diverse organophosphorus compounds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used, but they often include phosphine oxides, phosphine derivatives, and substituted organophosphorus compounds.

Scientific Research Applications

Dimethoxyphosphinothioyl acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphine oxides and other organophosphorus compounds.

    Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of new drugs and treatments.

    Industry: It is used in the production of pesticides, flame retardants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dimethoxyphosphinothioyl acetate involves its interaction with molecular targets such as enzymes and proteins. The phosphinothioyl group can form covalent bonds with nucleophilic sites on these targets, leading to the inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making this compound a valuable tool in biochemical research.

Comparison with Similar Compounds

Dimethoxyphosphinothioyl acetate can be compared with other organophosphorus compounds such as:

    Dimethyl phosphorodithioate: Similar in structure but lacks the acetate group, making it less versatile in certain reactions.

    Methyl phosphonic acid: Contains a phosphonic acid group instead of a phosphinothioyl group, leading to different chemical properties and reactivity.

    Triethyl phosphine: A phosphine compound with different alkyl groups, used primarily in catalysis.

The uniqueness of this compound lies in its combination of phosphinothioyl and acetate groups, which provide a distinct set of chemical properties and reactivity patterns, making it a versatile compound in various applications.

Properties

IUPAC Name

dimethoxyphosphinothioyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9O4PS/c1-4(5)8-9(10,6-2)7-3/h1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXEUYNAEAGTUKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OP(=S)(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9O4PS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00187123
Record name Acetic acid, anhydride with O,O-dimethyl phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00187123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3348-64-9
Record name Acetic acid, anhydride with O,O-dimethyl phosphorothioate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003348649
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, anhydride with O,O-dimethyl phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00187123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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